molecular formula C10H9N3O B2979862 N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide CAS No. 2411256-82-9

N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide

Cat. No.: B2979862
CAS No.: 2411256-82-9
M. Wt: 187.202
InChI Key: OWLCARHCZDEHJR-UHFFFAOYSA-N
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Description

N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide is a chemical compound that features a cyano group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide typically involves the cyanoacetylation of amines. One common method is the reaction of pyridine-3-ylmethylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano(pyridin-2-yl)methyl]prop-2-enamide
  • N-[Cyano(pyridin-4-yl)methyl]prop-2-enamide
  • N-[Cyano(quinolin-3-yl)methyl]prop-2-enamide

Uniqueness

N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide is unique due to the position of the cyano group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-[cyano(pyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-10(14)13-9(6-11)8-4-3-5-12-7-8/h2-5,7,9H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCARHCZDEHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C#N)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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